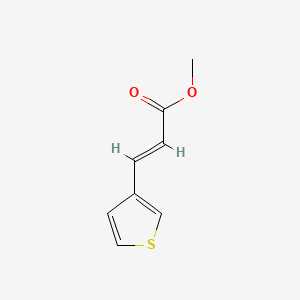

3-Thio-pheneacrylic acid methyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-thiophen-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUKIESAKFXOHF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Thiopheneacrylic acid methyl ester basic properties

An In-depth Technical Guide to 3-Thiopheneacrylic Acid Methyl Ester

Introduction

3-Thiopheneacrylic acid methyl ester, also known as methyl 3-(thiophen-3-yl)acrylate, is a synthetic intermediate chemical compound.[1] It belongs to the class of acrylate (B77674) esters containing a thiophene (B33073) heterocyclic moiety. Its structure, featuring a conjugated system that includes the thiophene ring, a carbon-carbon double bond, and a carbonyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of 3-Thiopheneacrylic acid methyl ester are summarized below. While some specific experimental values are not widely published, reasonable estimates can be inferred from closely related structures.

| Property | Value | Source |

| CAS Number | 135835-43-7 | [1] |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| Alternate Names | 3-Thiophen-3-yl-Acrylic Acid methyl ester | [1] |

| Appearance | Colorless to light yellow liquid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone); poor solubility in water. | Inferred |

Synthesis and Reactivity

3-Thiopheneacrylic acid methyl ester is primarily used as a synthetic intermediate.[1] Its synthesis is not widely detailed in dedicated publications but can be reliably achieved through standard olefination methodologies. The most common and effective methods for creating such α,β-unsaturated esters are the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Heck reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, predominantly yielding the (E)- or trans-isomer.[2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[2] For the synthesis of 3-Thiopheneacrylic acid methyl ester, this would involve the reaction of 3-thiophenecarboxaldehyde (B150965) with a phosphonate (B1237965) reagent such as methyl (dimethoxyphosphoryl)acetate in the presence of a base.[4] A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, which greatly simplifies product purification during aqueous workup.[2][5]

Caption: Horner-Wadsworth-Emmons reaction pathway for synthesis.

Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent).[6][7] To synthesize 3-Thiopheneacrylic acid methyl ester, 3-thiophenecarboxaldehyde would be treated with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate. Stabilized ylides typically favor the formation of the (E)-alkene.[7] While effective, a drawback compared to the HWE reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate purification.[8]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9][10] In this context, 3-bromothiophene (B43185) or 3-iodothiophene (B1329286) could be coupled with methyl acrylate in the presence of a palladium catalyst and a base (e.g., triethylamine) to form the desired product.[11][12] This method is a powerful tool for C-C bond formation but requires careful control of catalyst systems and reaction conditions.

Experimental Protocols

While a specific, peer-reviewed protocol for this exact molecule is not available in the provided search results, a robust, generalized protocol can be constructed based on the well-established Horner-Wadsworth-Emmons reaction.[4]

General Protocol for Synthesis via HWE Reaction

Materials:

-

3-Thiophenecarboxaldehyde

-

Methyl (triethylphosphoranylidene)acetate or a similar phosphonate reagent

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Deionized water

-

Extraction solvent: Ethyl acetate (B1210297) or Diethyl ether

-

Brine (saturated NaCl solution)

-

Drying agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: If using NaH, it is suspended in anhydrous THF. The phosphonate reagent (1.0 - 1.2 equivalents) is then added dropwise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the phosphonate carbanion.

-

Aldehyde Addition: A solution of 3-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate or diethyl ether. The organic layers are combined.

-

Washing: The combined organic layer is washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield pure 3-Thiopheneacrylic acid methyl ester.

Caption: General experimental workflow for synthesis and purification.

Spectroscopic and Safety Data

Predicted Spectroscopic Data

-

¹H NMR: Expected signals would include three protons for the thiophene ring, two vinylic protons of the acrylate moiety (likely appearing as doublets with a large coupling constant, >15 Hz, indicative of a trans-configuration), and a singlet at approximately 3.7-3.8 ppm corresponding to the three protons of the methyl ester group.

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~167 ppm), the carbons of the C=C double bond, four carbons corresponding to the thiophene ring, and the methoxy (B1213986) carbon of the ester (~52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic ester peaks.[13] A strong C=O stretching vibration should appear around 1710-1730 cm⁻¹. Strong C-O stretching bands are also expected around 1200 cm⁻¹ and 1100 cm⁻¹.[13]

Safety and Hazard Information

Based on data for structurally similar compounds like the 2-isomer, 3-Thiopheneacrylic acid methyl ester should be handled with care.

| Hazard Type | GHS Classification and Statements | Source |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. | [14] |

| Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. | [14] |

| Target Organ Toxicity | Warning: H335 - May cause respiratory irritation. | [14] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P319 | [14] |

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Thiopheneacrylic acid methyl ester CAS number

An In-depth Technical Guide to Methyl 3-(Thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 135835-43-7

This technical guide provides a comprehensive overview of methyl 3-(thiophen-3-yl)acrylate, a valuable synthetic intermediate. This document details its chemical and physical properties, synthesis methodologies, spectroscopic data, potential applications in research and drug development, and essential safety and handling information.

Chemical and Physical Properties

Methyl 3-(thiophen-3-yl)acrylate, also known as 3-Thiophen-3-yl-acrylic acid methyl ester, is a key building block in organic synthesis. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 135835-43-7 | |

| Molecular Formula | C₈H₈O₂S | |

| Molecular Weight | 168.21 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 48-49 °C | [1] |

| IUPAC Name | methyl 3-(thiophen-3-yl)acrylate | [2] |

| InChI Key | ZBUKIESAKFXOHF-UHFFFAOYSA-N | [2] |

Synthesis of Methyl 3-(Thiophen-3-yl)acrylate

The synthesis of methyl 3-(thiophen-3-yl)acrylate can be effectively achieved through several modern organic chemistry reactions. The most common and efficient methods include the Palladium-Catalyzed Heck Reaction and the Horner-Wadsworth-Emmons olefination.

Palladium-Catalyzed Heck Reaction

A ligand and base-free palladium-catalyzed oxidative Heck reaction provides a direct route to (E)-methyl 3-(thiophen-3-yl)acrylate from thiophene-3-boronic acid and methyl acrylate.[1] This method is advantageous due to its operational simplicity and high efficiency.

References

physical and chemical properties of methyl 3-(thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(thiophen-3-yl)acrylate is a substituted acrylate (B77674) ester containing a thiophene (B33073) heterocycle. This document provides a comprehensive overview of its known physical and chemical properties, detailed synthetic protocols, and spectral characterization data. Due to its structural motifs, this compound is of interest to researchers in materials science and drug discovery. This guide collates available data to serve as a foundational resource for professionals working with or considering this molecule for their research endeavors.

Chemical Structure and Properties

Methyl 3-(thiophen-3-yl)acrylate possesses a central acrylic acid methyl ester core with a thiophene ring attached at the beta position. The presence of the electron-rich thiophene ring and the electron-withdrawing acrylate group imparts specific reactivity to the molecule. The trans or (E)-isomer is generally the more stable and commonly synthesized form.

Table 1: Physical and Chemical Properties of (E)-Methyl 3-(thiophen-3-yl)acrylate

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂S | N/A |

| Molecular Weight | 168.21 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 48-49 °C | [2] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| CAS Number | 135835-43-7 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl 3-(thiophen-3-yl)acrylate.

Table 2: Spectroscopic Data for (E)-Methyl 3-(thiophen-3-yl)acrylate

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.50 (d, J = 1.6 Hz, 1H), 7.29-7.34 (m, 2H), 6.27 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H, OMe) | [2] |

| ¹³C NMR | Data not available for the 3-isomer. For comparison, the reported ¹³C NMR data for the isomeric (E)-methyl 3-(thiophen-2-yl)acrylate is available. | [3] |

| Infrared (IR) | Data not available | N/A |

| Mass Spectrometry (MS) | Data not available | N/A |

Synthesis of Methyl 3-(thiophen-3-yl)acrylate

Several synthetic routes can be employed for the preparation of methyl 3-(thiophen-3-yl)acrylate. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical outcome. Below are detailed experimental protocols for common synthetic strategies.

Palladium-Catalyzed Heck Reaction

The Heck reaction provides a reliable method for the formation of the carbon-carbon double bond by coupling an aryl halide with an alkene.[4]

Experimental Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (B43185) (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq).

-

Solvent and Base: Add anhydrous triethylamine (B128534) (Et₃N, 2.0 eq) as both the base and solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (E)-methyl 3-(thiophen-3-yl)acrylate.

DOT Diagram: Heck Reaction Workflow

References

Navigating the Solubility Landscape of 3-Thiopheneacrylic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Thiopheneacrylic acid methyl ester, a compound of interest in pharmaceutical and materials science research. While a comprehensive, publicly available database of its solubility in various organic solvents is not readily established, this document provides a robust framework for researchers to determine these crucial parameters. The guide details a standardized experimental protocol for solubility assessment and furnishes a logical workflow diagram to support experimental design. This information is intended to empower researchers to generate reliable and reproducible solubility data, which is fundamental for applications ranging from reaction chemistry and purification to formulation development.

Introduction

3-Thiopheneacrylic acid methyl ester is a thiophene (B33073) derivative with potential applications in the synthesis of novel organic materials and as an intermediate in the development of pharmacologically active agents. Understanding its solubility characteristics in a range of organic solvents is a critical prerequisite for its effective utilization in these fields. Solubility data informs the choice of solvents for chemical reactions, facilitates the design of crystallization and purification processes, and is essential for the formulation of liquid-based delivery systems.

This guide provides a detailed, generalized methodology for the experimental determination of the solubility of 3-Thiopheneacrylic acid methyl ester in organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Thiopheneacrylic acid methyl ester in a range of common organic solvents. The absence of this data necessitates experimental determination to support research and development activities. The following sections provide a detailed protocol for generating this essential information.

Experimental Protocol: Determination of Equilibrium Solubility

The most widely recognized and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method .[1][2][3][4] This method, also known as the isothermal saturation method, involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the solute in the solution.[5]

Materials and Apparatus

-

Solute: High-purity 3-Thiopheneacrylic acid methyl ester

-

Solvents: A range of high-purity organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Equipment:

-

Analytical balance

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.[6][7]

-

Methodology

-

Sample Preparation: Add an excess amount of 3-Thiopheneacrylic acid methyl ester to a vial containing a known volume or mass of the selected organic solvent.[2][4] The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[8]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath.[9] Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium can vary depending on the compound, solvent, and temperature, and may range from 24 to 72 hours.[4][10] It is advisable to test multiple time points to confirm that the concentration of the dissolved solid is no longer changing.[4]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[9] Carefully withdraw a sample of the supernatant using a syringe. To ensure all particulate matter is removed, filter the sample through a chemically inert syringe filter into a clean vial.[6] This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

-

Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 3-Thiopheneacrylic acid methyl ester.[7]

-

Data Reporting: Express the solubility as a concentration, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 3-Thiopheneacrylic acid methyl ester.

References

- 1. biorelevant.com [biorelevant.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

3-Thiopheneacrylic acid methyl ester molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of 3-Thiopheneacrylic acid methyl ester, a synthetic intermediate.

Molecular Data

The fundamental molecular characteristics of 3-Thiopheneacrylic acid methyl ester are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈O₂S[1][2] |

| Molecular Weight | 168.21 g/mol [1][2][3] |

| CAS Number | 135835-43-7[1][2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name and its core molecular identifiers.

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-(thiophen-3-yl)acrylate, a compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-methyl 3-(thiophen-3-yl)acrylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 3.80 | s | - | 3H | OMe |

| 6.27 | d | 16.0 | 1H | Vinylic H |

| 7.29-7.34 | m | - | 2H | Thiophene H |

| 7.50 | d | 1.6 | 1H | Thiophene H |

| 7.68 | d | 16.0 | 1H | Vinylic H |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 52.1 | OMe |

| 117.7 | Vinylic CH |

| 125.4 | Thiophene CH |

| 127.4 | Thiophene CH |

| 128.6 | Thiophene CH |

| 137.8 | Thiophene C |

| 138.7 | Vinylic CH |

| 168.1 | C=O |

Solvent: CDCl₃, Frequency: 100.6 MHz[1]

Table 3: Mass Spectrometry Data

| Technique | Parameter | Value |

| HRMS (ESI+) | Calculated m/z for [C₈H₈O₂S]+ | 168.0245 |

| Found m/z | 168.0243 |

[1]

Table 4: Infrared (IR) Spectroscopic Data (Predicted/Typical)

While a specific experimental IR spectrum for methyl 3-(thiophen-3-yl)acrylate was not found, the expected characteristic absorption bands for a compound of this structure are listed below based on typical values for acrylates and thiophene-containing molecules.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic/vinylic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1440 | Medium | C-H bend (methyl) |

| ~1200, ~1100 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-H bend (thiophene ring) |

Experimental Protocols

The synthesis of methyl 3-(thiophen-3-yl)acrylate can be achieved through various methods, with the Heck reaction being a common and effective approach.

Synthesis of (E)-methyl 3-(thiophen-3-yl)acrylate via Heck Reaction

Materials:

-

Methyl acrylate (B77674)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri-o-tolylphosphine (B155546) (P(o-tol)₃)

-

Triethylamine (B128534) (Et₃N)

Procedure:

-

A mixture of 3-bromothiophene (1.0 mmol), methyl acrylate (1.2 mmol), palladium(II) acetate (0.02 mmol), and tri-o-tolylphosphine (0.04 mmol) in triethylamine (5 mL) and toluene (5 mL) is placed in a sealed tube.

-

The reaction mixture is stirred and heated at 100 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford (E)-methyl 3-(thiophen-3-yl)acrylate.

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the elemental composition.

-

Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the compound on a salt plate or as a KBr pellet.

-

Melting Point: The melting point is determined using a standard melting point apparatus. The reported melting point for (E)-methyl 3-(thiophen-3-yl)acrylate is 48-49 °C.[1]

Visualizations

References

The Dawn of Thiophene Chemistry: A Technical Guide to the Discovery and History of Thiopheneacrylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of thiopheneacrylic acid esters, from their conceptual synthesis in the crucible of 19th-century organic chemistry to their contemporary relevance in medicinal and materials science, is a compelling narrative of scientific inquiry. This in-depth technical guide illuminates the discovery and historical development of this important class of heterocyclic compounds. We will delve into the foundational synthetic methodologies, present key experimental data from early investigations, and explore the nascent understanding of their biological activities. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental chemistry of thiopheneacrylic acid esters.

The Serendipitous Discovery of the Thiophene (B33073) Ring

This discovery ignited immediate interest in the chemistry of this new aromatic system, which bore a striking resemblance to benzene (B151609). Early pioneers in the field, including Meyer himself, began to explore the synthesis of thiophene and its derivatives. Foundational synthetic methods for the thiophene ring system were established in the late 19th and early 20th centuries, including the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Volhard–Erdmann cyclization.[3]

Early Synthetic Approaches to Thiopheneacrylic Acids and Their Esters

The synthesis of thiopheneacrylic acids, the direct precursors to their esters, is intrinsically linked to the development of condensation reactions in organic chemistry. Two key historical reactions laid the groundwork for the preparation of these α,β-unsaturated carboxylic acids from thiophene aldehydes: the Perkin reaction and the Knoevenagel condensation.

The Perkin Reaction and its Modifications

Developed by Sir William Henry Perkin in 1868, the Perkin reaction originally described the synthesis of cinnamic acids from aromatic aldehydes and acid anhydrides in the presence of an alkali salt of the carboxylic acid.[4] This reaction provided a direct route to α,β-unsaturated aromatic acids.

A notable application of a modified Perkin-type reaction to thiophene chemistry is the Oglialoro condensation . This method was utilized for the synthesis of 3-(2-thienyl)-2-phenylacrylic acid.

Experimental Protocol: Oglialoro Condensation for 3-(2-Thienyl)-2-phenylacrylic acid

The following protocol is a representative example of the Oglialoro condensation, a modified Perkin reaction, as it would have been performed in the early 20th century.

Materials:

-

2-Thiophenealdehyde

-

Phenylacetic acid

-

Acetic anhydride

Procedure:

-

A mixture of 2-thiophenealdehyde, phenylacetic acid, acetic anhydride, and triethylamine is heated under reflux.

-

The reaction progress is monitored by observing the physical changes in the reaction mixture.

-

Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid).

-

The precipitated crude 3-(2-thienyl)-2-phenylacrylic acid is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Caption: Knoevenagel condensation for thiopheneacrylic acid.

Esterification of Thiopheneacrylic Acids

Once the thiopheneacrylic acids were synthesized, their conversion to esters was a relatively straightforward process, typically achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol was a well-established method during this historical period.

Experimental Protocol: Fischer Esterification of 3-(2-Thienyl)acrylic Acid

Materials:

-

3-(2-Thienyl)acrylic acid

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

3-(2-Thienyl)acrylic acid is dissolved in an excess of the desired anhydrous alcohol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

After cooling, the excess alcohol is removed by distillation.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute solution of sodium bicarbonate to remove any unreacted acid and the sulfuric acid catalyst.

-

The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is evaporated to yield the crude thiopheneacrylic acid ester, which can be further purified by distillation or recrystallization.

Early Characterization and Quantitative Data

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on physical constants and elemental analysis. Spectroscopic methods, which are routine today, were not yet available. The following tables summarize the kind of quantitative data that would have been recorded for these early compounds.

Table 1: Physical Properties of Early Thiopheneacrylic Acid Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Appearance |

| 3-(2-Thienyl)acrylic acid | C₇H₆O₂S | 146-148 | Colorless crystals |

| Methyl 3-(2-thienyl)acrylate | C₈H₈O₂S | 33-35 | White solid |

| Ethyl 3-(2-thienyl)acrylate | C₉H₁₀O₂S | (liquid at room temp.) | Colorless oil |

Note: The melting points are modern, accepted values and are representative of what early chemists would have sought to determine.

Table 2: Representative Yields of Historical Synthetic Methods

| Reaction | Product | Typical Yield (%) |

| Knoevenagel Condensation | 3-(2-Thienyl)acrylic acid | 70-85 |

| Perkin-type Reaction | 3-(2-Thienyl)acrylic acid | 60-80 |

| Fischer Esterification | Ethyl 3-(2-thienyl)acrylate | 65-90 |

Note: These yields are estimates based on the general efficiency of these reactions from that era.

Nascent Understanding of Biological Activity

The exploration of the biological activities of thiophene derivatives began in the early to mid-20th century. The structural similarity of the thiophene ring to the benzene ring led to the concept of bioisosterism, where the substitution of a benzene ring with a thiophene ring in a biologically active molecule could lead to compounds with similar or improved pharmacological properties.

Hypothesized Antifungal Mechanism of Action

Caption: A hypothesized mechanism for antifungal activity.

It is important to note that the concept of specific signaling pathways was not developed during the early history of these compounds. Early biological investigations were primarily phenomenological, observing the macroscopic effects of the compounds on microorganisms.

Conclusion

The discovery and early history of thiopheneacrylic acid esters are a testament to the foundational principles of organic synthesis developed in the late 19th and early 20th centuries. The work of pioneers like Viktor Meyer, William Henry Perkin, and Emil Knoevenagel provided the chemical tools necessary to construct these molecules. While the initial characterization was limited by the available technology, the groundwork was laid for future generations of scientists to explore the rich chemical and biological properties of these versatile compounds. This historical perspective provides a crucial context for contemporary research and development in the fields of medicinal chemistry and materials science, where thiophene-based structures continue to play a vital role.

References

- 1. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Electronic Properties of Thiophene Acrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) derivatives represent a privileged class of heterocyclic compounds that are foundational to advancements in both medicinal chemistry and materials science.[1][2][3] Their unique structure, characterized by a five-membered aromatic ring containing a sulfur atom, imparts distinct electronic properties.[1] Thiophenes are recognized for being electron-rich and for their bioisosteric similarity to benzene (B151609) rings, enhancing their ability to interact with diverse biological targets.[1] When the thiophene core is functionalized with an acrylic acid moiety, the resulting derivatives exhibit a fascinating interplay of electron-donating and electron-withdrawing characteristics, leading to tunable electronic and optical properties. These properties are not only crucial for applications in organic electronics, such as solar cells and light-emitting diodes, but are also increasingly recognized for their significance in modulating biological activity, making these compounds promising candidates for drug development.[3][4][5]

This technical guide provides a comprehensive overview of the electronic properties of thiophene acrylic acid and related derivatives. It summarizes key quantitative data from recent studies, details the experimental and computational protocols used for their characterization, and visualizes the underlying workflows and mechanisms relevant to their application, particularly in the context of drug discovery.

Core Electronic Properties: Frontier Molecular Orbitals

The electronic behavior of thiophene derivatives is largely governed by their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO level relates to the molecule's ability to donate an electron, while the LUMO level energy indicates its ability to accept an electron. The difference between these two levels is the HOMO-LUMO energy gap (Eg), a critical parameter that determines the molecule's stability, reactivity, and optical properties.[6][7] A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectra.[8] These parameters can be precisely tuned by modifying the chemical structure, such as by introducing different substituent groups.[6]

Quantitative Data Summary

The electronic properties of various thiophene derivatives have been extensively investigated using computational quantum chemistry methods, primarily Density Functional Theory (DFT). The following table summarizes representative data for several compounds, highlighting the influence of different structural modifications on their FMO energy levels.

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Method of Determination | Reference |

| Thiophene (Monomer) | -6.561 | -0.360 | 6.201 | DFT | [9] |

| Thiophene Derivative 5b | -4.89 | -3.22 | 1.66 | DFT | [4] |

| Thienopyrazine-based Dye (D1) | -5.025 | -3.057 | 1.968 | DFT (B3LYP/6-31G(d,p)) | [8] |

| Thienopyrazine-based Dye (D2) | -5.276 | -3.293 | 1.983 | DFT (B3LYP/6-31G(d,p)) | [8] |

| Thienopyrazine-based Dye (D3) | -5.091 | -3.099 | 1.992 | DFT (B3LYP/6-31G(d,p)) | [8] |

| Thienopyrazine-based Dye (D4) | -5.139 | -3.124 | 2.015 | DFT (B3LYP/6-31G(d,p)) | [8] |

| Thienopyrazine-based Dye (D5) | -5.155 | -3.140 | 2.015 | DFT (B3LYP/6-31G(d,p)) | [8] |

| Thienopyrazine-based Dye (D6) | -5.330 | -3.159 | 2.171 | DFT (B3LYP/6-31G(d,p)) | [8] |

| Polythiophene (PT, DP=30) | ~-4.8 | ~-2.8 | ~2.0 | DFT | [6][10] |

| Thenoyl-functionalized Polythiophene | Down to -5.37 | - | - | Experimental | [11] |

| Zwitterionic Polythiophene (PTSB-1) | - | - | 2.19 | Experimental (UPS) | [12] |

Note: HOMO, LUMO, and Energy Gap values are highly dependent on the specific molecular structure, substituents, and the computational method or experimental conditions used.

Experimental and Computational Protocols

The characterization of thiophene acrylic acid derivatives involves a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of novel thiophene derivatives is a critical first step. Common synthetic routes include the Gewald reaction and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[5][13][14] Following synthesis and purification, the chemical structures are confirmed using a suite of spectroscopic techniques.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Applications of Thiophene Derivatives as Organic Materials [iris.cnr.it]

- 3. researchgate.net [researchgate.net]

- 4. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. jchps.com [jchps.com]

- 10. [PDF] Electronic and Optical Properties of Polythiophene Molecules and Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical Properties of Methyl 3-(thiophen-3-yl)acrylate

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the anticipated photophysical properties of methyl 3-(thiophen-3-yl)acrylate and the experimental protocols for their characterization. Due to a lack of extensive published experimental data for this specific molecule, this document leverages theoretical data from its corresponding polymer, poly(3-thiophen-3-yl-acrylic acid methyl ester), to infer potential characteristics. Detailed methodologies for key photophysical measurements are provided to enable researchers to characterize this and similar compounds.

Introduction

Thiophene-based acrylic acid derivatives are a class of organic compounds that have garnered interest in materials science and medicinal chemistry due to their electronic properties and potential biological activities. Methyl 3-(thiophen-3-yl)acrylate, as a member of this family, is a potential building block for novel polymers and a subject of interest for understanding structure-property relationships in conjugated systems. The photophysical properties of such molecules, including their absorption and emission characteristics, are fundamental to their application in areas like organic electronics and fluorescence-based assays. This guide aims to collate the available information and provide a framework for the experimental characterization of this compound.

Photophysical Data

A thorough review of the scientific literature reveals a notable absence of experimentally determined photophysical data for methyl 3-(thiophen-3-yl)acrylate. However, theoretical studies on the corresponding polymer, poly(3-thiophen-3-yl-acrylic acid methyl ester), provide some insight into the electronic transitions of the monomeric unit.

2.1. Theoretical Data

Quantum chemical calculations have been performed on idealized systems of poly(3-thiophen-3-yl-acrylic acid methyl ester).[1] These studies predict the lowest π-π* transition energy for the polymer, which is influenced by the conformation of the polymer chain.

| Parameter | Theoretical Value (for polymer) | Reference |

| Lowest π-π* Transition Energy (anti-gauche conformation) | 2.8 eV | [1] |

| Lowest π-π* Transition Energy (all-anti conformation) | 1.9 eV | [1] |

It is important to note that these values are for the polymerized form and the absorption of the monomer, methyl 3-(thiophen-3-yl)acrylate, is expected to occur at a higher energy (shorter wavelength) due to its shorter conjugation length.

2.2. Experimental Data

As of the date of this guide, there is no publicly available experimental data for the key photophysical parameters of methyl 3-(thiophen-3-yl)acrylate. The following table is provided as a template for researchers to populate upon experimental investigation.

| Parameter | Symbol | Experimental Value | Unit |

| Molar Absorptivity | ε | Not Available | M⁻¹cm⁻¹ |

| Absorption Maximum | λabs | Not Available | nm |

| Emission Maximum | λem | Not Available | nm |

| Fluorescence Quantum Yield | Φf | Not Available | - |

| Excited-State Lifetime | τ | Not Available | ns |

Experimental Protocols

To determine the photophysical properties of methyl 3-(thiophen-3-yl)acrylate, a series of standard spectroscopic techniques should be employed. The following sections detail the methodologies for these key experiments.

3.1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify the extent of this absorption.

-

Objective: To measure the molar absorptivity (ε) and the absorption maximum (λabs) of methyl 3-(thiophen-3-yl)acrylate.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of methyl 3-(thiophen-3-yl)acrylate of a known concentration in a suitable solvent (e.g., spectroscopic grade cyclohexane, acetonitrile, or dichloromethane).

-

Prepare a series of dilutions from the stock solution to create solutions of varying, known concentrations.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the reference cuvette in the sample and reference beams.

-

Sequentially measure the absorbance spectra of the diluted solutions from the lowest to the highest concentration.

-

The wavelength of maximum absorbance is the λabs.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration. The slope of the resulting linear fit will be the molar absorptivity (ε).

-

3.2. Fluorescence Spectroscopy

This technique is used to measure the emission spectrum of a fluorescent molecule.

-

Objective: To determine the emission maximum (λem) of methyl 3-(thiophen-3-yl)acrylate.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Prepare a dilute solution of methyl 3-(thiophen-3-yl)acrylate in a suitable solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength where it absorbs light, typically at its λabs.

-

Scan the emission wavelengths to record the fluorescence spectrum.

-

The wavelength at which the emission intensity is highest is the λem.

-

3.3. Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.

-

Objective: To quantify the fluorescence quantum yield of methyl 3-(thiophen-3-yl)acrylate.

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.

-

Procedure (Absolute Method):

-

Place the sample (in a quartz cuvette for solutions) inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the sample.

-

Measure the fluorescence emission spectrum of the sample.

-

Replace the sample with a blank (pure solvent in the cuvette).

-

Measure the spectrum of the excitation light scattered by the blank.

-

The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the difference in scattered light between the blank and the sample).

-

3.4. Excited-State Lifetime Measurement

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

-

Objective: To measure the excited-state lifetime of methyl 3-(thiophen-3-yl)acrylate.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.[2][3][4][5][6]

-

Procedure:

-

A pulsed light source (e.g., a picosecond laser diode) excites the sample at an appropriate wavelength.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.

-

This process is repeated many times to build a histogram of photon arrival times.

-

The decay of the fluorescence intensity over time is fitted to an exponential function to determine the excited-state lifetime (τ).

-

Visualizations

4.1. Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a novel compound like methyl 3-(thiophen-3-yl)acrylate.

Caption: General workflow for the synthesis and photophysical characterization of a compound.

4.2. Logic Diagram for Quantum Yield Measurement using an Integrating Sphere

This diagram outlines the logical steps involved in an absolute quantum yield measurement.

Caption: Logical steps for absolute fluorescence quantum yield measurement.

Conclusion

While direct experimental data on the photophysical properties of methyl 3-(thiophen-3-yl)acrylate remains elusive in the current body of scientific literature, theoretical calculations on its polymer suggest that the monomer likely exhibits a π-π* electronic transition in the ultraviolet region. This technical guide provides a comprehensive set of standard experimental protocols for the determination of its key photophysical parameters, including absorption and emission spectra, quantum yield, and excited-state lifetime. The provided workflows and methodologies offer a clear path for researchers to fully characterize this and similar thiophene-based compounds, thereby enabling a deeper understanding of their properties and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. photon-force.com [photon-force.com]

- 3. edinst.com [edinst.com]

- 4. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 5. Information-theoretical analysis of time-correlated single-photon counting measurements of single molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sssc.usask.ca [sssc.usask.ca]

A Technical Guide to Thiophene-Based Monomers: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) and its derivatives have emerged as a versatile class of heterocyclic compounds with significant applications in both materials science and medicinal chemistry. Their unique electronic properties, coupled with the tunability of their structure, make them ideal building blocks for a wide range of functional molecules and polymers. This technical guide provides an in-depth overview of thiophene-based monomers, covering their synthesis, key properties, and their growing importance in the development of novel therapeutics.

Core Synthesis of Thiophene-Based Monomers

The construction of the thiophene ring is a fundamental step in accessing the vast chemical space of its derivatives. Several classical and modern synthetic methodologies are employed, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Paal-Knorr Thiophene Synthesis

A cornerstone of heterocyclic chemistry, the Paal-Knorr synthesis provides a direct route to substituted thiophenes from 1,4-dicarbonyl compounds. The reaction involves the condensation of the dicarbonyl substrate with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Experimental Protocol: Microwave-Assisted Synthesis of Substituted Thiophenes

This protocol is adapted from an efficient microwave-assisted procedure.

-

Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (243 mg, 0.6 mmol).

-

Solvent Addition: Add toluene (B28343) (5 mL) and a magnetic stir bar to the vial.

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate (B1210297) gradient) to yield the pure substituted thiophene.

Conventional Heating Protocol:

For conventional heating, the 1,4-diketone is typically refluxed with phosphorus pentasulfide in a suitable solvent like toluene or xylene for 2-6 hours. It is crucial to conduct this reaction in a well-ventilated fume hood as toxic hydrogen sulfide (B99878) (H₂S) gas can be evolved.

Logical Workflow for Paal-Knorr Thiophene Synthesis

Caption: Workflow for Paal-Knorr Thiophene Synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that provides access to highly functionalized 2-aminothiophenes. This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The resulting 2-aminothiophene scaffold is a key structural motif in a variety of pharmaceuticals.

Experimental Protocol: General Procedure for Gewald Synthesis (Conventional Heating)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde (1.0 equiv), active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1.0 equiv), elemental sulfur (1.1 equiv), and a suitable solvent (e.g., ethanol).

-

Base Addition: Add an amine base (e.g., morpholine, 1.0 equiv) to the mixture.

-

Heating: Heat the reaction mixture with stirring at a temperature of 50-70 °C. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the mixture is poured into ice-water to induce precipitation.

-

Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Logical Workflow for Gewald Aminothiophene Synthesis

Caption: Workflow for Gewald Aminothiophene Synthesis.

Polymerization of Thiophene-Based Monomers

The development of conducting polymers based on thiophene has revolutionized the field of organic electronics. Various polymerization methods have been established to synthesize polythiophenes with tailored properties.

Oxidative Polymerization

Oxidative polymerization is a widely used method for the synthesis of polythiophenes, often employing ferric chloride (FeCl₃) as the oxidant. The mechanism involves the oxidation of the thiophene monomer to a radical cation, which then couples with other monomers to form the polymer chain.

Experimental Protocol: Oxidative Polymerization of 3-Hexylthiophene (B156222) (P3HT)

-

Monomer Solution Preparation: Dissolve 3-hexylthiophene (1.0 g, 5.94 mmol) in 50 mL of anhydrous chloroform (B151607) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride (2.41 g, 14.85 mmol) in 100 mL of anhydrous chloroform.

-

Polymerization Reaction: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture should turn dark and viscous. Allow the reaction to proceed for 12 hours at 40°C with continuous stirring.

-

Quenching and Precipitation: Quench the reaction by pouring the mixture into 500 mL of methanol (B129727). The polymer will precipitate as a dark solid.

-

Purification: Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless. Further purification can be achieved by Soxhlet extraction.

Table 1: Quantitative Data for Oxidative Polymerization of 3-Hexylthiophene

| Parameter | Value | Reference |

| Monomer | 3-Hexylthiophene | |

| Oxidant | Ferric Chloride (FeCl₃) | |

| Monomer:Oxidant Ratio | 1:2.5 (molar) | |

| Solvent | Chloroform | |

| Temperature | 40 °C | |

| Reaction Time | 12 hours | |

| Yield | 88% (monomer conversion) | |

| Electrical Conductivity | 0.3 S/cm (in benzene) |

Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) method is a powerful technique for synthesizing regioregular poly(3-alkylthiophenes) (P3ATs). This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices, proceeding through a quasi-"living" chain growth mechanism.

Experimental Protocol: GRIM Polymerization of Poly(3-hexylthiophene) (P3HT)

-

Monomer Preparation: In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene (B54134) (1.0 g, 3.07 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL).

-

Grignard Reagent Formation: Cool the solution to 0°C and slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.05 eq, 3.22 mmol). Stir the mixture at room temperature for 1-2 hours to form the thiophene Grignard reagent.

-

Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)nickel(II) chloride)

The Versatile Intermediate: A Technical Guide to 3-Thiopheneacrylic Acid Methyl Ester in Synthetic Chemistry

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 3-Thiopheneacrylic Acid Methyl Ester.

This technical guide provides an in-depth exploration of 3-Thiopheneacrylic acid methyl ester, a pivotal synthetic intermediate in organic chemistry and pharmaceutical development. With its thiophene (B33073) core, this compound offers a versatile scaffold for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This document outlines key synthetic methodologies, presents crucial quantitative data, and details experimental protocols to facilitate its use in research and development.

Physicochemical Properties and Spectroscopic Data

3-Thiopheneacrylic acid methyl ester, also known as methyl 3-(thiophen-3-yl)acrylate, is a white solid with a melting point of 48-49 °C.[1] Its structural and electronic properties make it a valuable building block in various chemical transformations.

| Property | Value | Reference |

| Chemical Formula | C₈H₈O₂S | |

| Molecular Weight | 168.21 g/mol | |

| CAS Number | 135835-43-7 | |

| Melting Point | 48-49 °C | [1] |

Table 1: Physicochemical Properties of 3-Thiopheneacrylic Acid Methyl Ester

Spectroscopic analysis is crucial for the identification and characterization of 3-Thiopheneacrylic acid methyl ester. The following table summarizes its ¹H NMR spectral data.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 7.66 | d | 16.0 | 1H, Ar-CH= | [1] |

| 7.50 | d | 1.6 | 1H, Thiophene-H | [1] |

| 7.29-7.34 | m | 2H, Thiophene-H | [1] | |

| 6.27 | d | 16.0 | 1H, =CH-CO₂Me | [1] |

| 3.80 | s | 3H, OCH₃ | [1] |

Table 2: ¹H NMR Spectroscopic Data for (E)-methyl 3-(thiophen-3-yl)acrylate (400 MHz, CDCl₃)

Synthetic Methodologies

The synthesis of 3-Thiopheneacrylic acid methyl ester can be achieved through several established organic reactions. The Wittig and Heck reactions are two of the most prominent and efficient methods.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the α,β-unsaturated ester from 3-thiophenecarboxaldehyde (B150965) and a phosphorus ylide.

Caption: Wittig reaction pathway for the synthesis of 3-Thiopheneacrylic acid methyl ester.

Experimental Protocol: Wittig Reaction (Adapted from a similar procedure)

A detailed experimental protocol for the Wittig reaction is as follows:

-

Reagents and Solvents:

-

3-Thiophenecarboxaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

n-Hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

To a solution of 3-thiophenecarboxaldehyde in anhydrous THF, add methyl (triphenylphosphoranylidene)acetate.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain 3-Thiopheneacrylic acid methyl ester.

-

Heck Reaction

The Heck reaction offers an alternative and efficient route for the synthesis of 3-Thiopheneacrylic acid methyl ester, typically involving the palladium-catalyzed coupling of a 3-halothiophene or thiophene-3-boronic acid with methyl acrylate.

Caption: Generalized Heck reaction for synthesizing 3-Thiopheneacrylic acid methyl ester.

Experimental Protocol: Heck Reaction (General Procedure)

A general procedure for the Heck reaction is as follows:

-

Reagents and Solvents:

-

3-Bromothiophene or 3-Iodothiophene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

A base (e.g., triethylamine (B128534) or potassium carbonate)

-

An appropriate solvent (e.g., DMF, acetonitrile, or toluene)

-

-

Procedure:

-

In a reaction vessel, combine the 3-halothiophene, methyl acrylate, palladium catalyst, phosphine ligand, and base in the chosen solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C).

-

Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the catalyst and inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Application as a Synthetic Intermediate in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to the ability of the thiophene ring to act as a bioisostere for a phenyl group, often leading to improved pharmacokinetic and pharmacodynamic properties. 3-Thiopheneacrylic acid methyl ester serves as a valuable intermediate in the synthesis of more complex thiophene-containing molecules with potential therapeutic applications.

While direct, publicly available examples of 3-Thiopheneacrylic acid methyl ester being used in the synthesis of currently marketed drugs are not widespread, its structural motif is found in various biologically active compounds. The acrylic acid ester functionality allows for a variety of subsequent chemical transformations, including but not limited to:

-

Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic attack, enabling the introduction of diverse functional groups.

-

Reduction: The double bond and the ester group can be selectively reduced to introduce saturation or an alcohol functionality.

-

Amidation: The ester can be converted to an amide, which is a common functional group in many drug molecules.

-

Cyclization Reactions: The compound can be a precursor in the synthesis of various heterocyclic systems.

The versatility of 3-Thiopheneacrylic acid methyl ester makes it a key building block for medicinal chemists in the exploration of new chemical entities with potential therapeutic value.

Conclusion

3-Thiopheneacrylic acid methyl ester is a readily accessible and highly versatile synthetic intermediate. The Wittig and Heck reactions provide efficient and scalable methods for its preparation. Its chemical reactivity opens up a multitude of possibilities for the synthesis of complex thiophene-containing molecules, making it a valuable tool for researchers and professionals in the field of drug discovery and development. The data and protocols presented in this guide are intended to support and facilitate the use of this important compound in advancing chemical synthesis and pharmaceutical research.

References

In-Depth Technical Guide to the Biological Activity Screening of Thiopheneacrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of thiopheneacrylic acid derivatives, a class of compounds with significant potential in drug discovery. This document details their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It offers a compilation of quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of experimental workflows and potential signaling pathways to facilitate further research and development in this promising area.

Biological Activities and Quantitative Data

Thiopheneacrylic acid derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various screening assays, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of thiopheneacrylic acid and related derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Acrylic phenethyl ester-2-pyranone derivative (5o) | HeLa | 0.50 | [1] |

| C6 | 3.45 | [1] | |

| MCF-7 | 1.19 | [1] | |

| A549 | 2.61 | [1] | |

| HSC-2 | 1.15 | [1] | |

| Thienyl chalcone (B49325) derivative (5) | MCF-7 | 7.79 ± 0.81 | |

| MDA-MB-231 | 5.27 ± 0.98 | ||

| Thienyl chalcone derivative (8) | MCF-7 | 7.24 ± 2.10 | |

| MDA-MB-231 | 21.58 ± 1.50 | ||

| Thiophene (B33073) carboxamide derivative (2b) | Hep3B | 5.46 | [2] |

| Thiophene carboxamide derivative (2d) | Hep3B | 8.85 | [2] |

| Thiophene carboxamide derivative (2e) | Hep3B | 12.58 | [2] |

| 2-phenylacrylonitrile (B1297842) derivative (1g2a) | HCT116 | 0.0059 | [3] |

| BEL-7402 | 0.0078 | [3] | |

| Tetrahydrobenzo[b]thiophene derivative (BZ02) | A549 | 6.10 | [4] |

| Tetrahydrobenzo[b]thiophene derivative (BZA09) | A549 | 2.73 | [4] |

| Thiophene derivative (F8) | CCRF-CEM | 2.89 | [5][6] |

Antimicrobial Activity

The antimicrobial efficacy of thiopheneacrylic acid derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene derivative (7b) | S. aureus | Comparable to Ampicillin/Gentamicin | [7] |

| Thiophene derivative (8) | S. aureus | Comparable to Ampicillin/Gentamicin | [7] |

| Thiourea derivative (TD4) | MRSA | 2-16 | [8] |

| Thiourea derivative | S. aureus | >16 (compared to TD4) | [8] |

| Thiourea derivatives | Gram-positive bacteria | Not specified | [9] |

| Gram-negative bacteria | Not specified | [9] | |

| Fungi | Not specified | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential is often evaluated by the percentage of inhibition of edema or denaturation of proteins.

| Compound/Derivative | Assay | Concentration | % Inhibition | Reference |

| 2-Thiophenecarbonitrile (B31525) | Albumin denaturation | 25 µg | 32 | [10] |

| 50 µg | 38 | [10] | ||

| 100 µg | 46 | [10] | ||

| 200 µg | 60 | [10] | ||

| Diclofenac sodium (Standard) | Albumin denaturation | Not specified | 72 | [10] |

| Thiophene derivative (4) | Carrageenan-induced paw edema | Not specified | 54.01 | [11] |

| Thiophene derivative (7) | Carrageenan-induced paw edema | Not specified | 54.12 | [11] |

| Thiophene derivative (15) | Carrageenan-induced paw edema | 50 mg/kg | 58.46 | [12] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | Not specified | 47.73 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of thiopheneacrylic acid derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Thiopheneacrylic acid derivatives

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiopheneacrylic acid derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, if used for dissolving compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Thiopheneacrylic acid derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the thiopheneacrylic acid derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Thiopheneacrylic acid derivatives

-

Carrageenan (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the thiopheneacrylic acid derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a potential signaling pathway that may be modulated by thiopheneacrylic acid derivatives.

Experimental Workflows

Potential Signaling Pathway

While specific signaling pathways for thiopheneacrylic acid derivatives are still under investigation, many thiophene derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a generalized intrinsic apoptotic pathway that could be a potential mechanism of action.

Conclusion

Thiopheneacrylic acid derivatives represent a versatile scaffold for the development of new therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational resource for researchers by consolidating key biological activity data, detailing essential experimental protocols, and visualizing complex processes. Further research is warranted to fully elucidate the mechanisms of action, particularly the specific signaling pathways modulated by this promising class of compounds, which will be crucial for their translation into clinical candidates.

References

- 1. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 6. journals.plos.org [journals.plos.org]

- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 10. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]

- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(Thiophen-3-yl)acrylate

Abstract